molecular formula C8H8S B071884 Thiophene, 3-ethyl-2-ethynyl- CAS No. 173723-32-5

Thiophene, 3-ethyl-2-ethynyl-

Cat. No. B071884
M. Wt: 136.22 g/mol
InChI Key: DLZOWIZGSLIQFD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene, 3-ethyl-2-ethynyl-, is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions are useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . In one study, a novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .


Molecular Structure Analysis

The molecular structure of thiophene, 3-ethyl-2-ethynyl-, is represented by the formula C6H8S . The molecular weight is 112.193 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include the formation of new carbon–carbon bonds through Pd-catalyzed coupling reactions . The solvent was removed under vacuum, and the residue was purified by column chromatography over silica gel .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Safety And Hazards

Thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, harmful if swallowed, and causes serious eye irritation . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest .

Future Directions

Thiophene-based analogs have been the subject of increasing interest among scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

properties

IUPAC Name

3-ethyl-2-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S/c1-3-7-5-6-9-8(7)4-2/h2,5-6H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZOWIZGSLIQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 3-ethyl-2-ethynyl-

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